1-[Cyclohexyl(methyl)amino]-3-[2-[(oxan-4-ylmethylamino)methyl]phenoxy]propan-2-ol
Description
1-[Cyclohexyl(methyl)amino]-3-[2-[(oxan-4-ylmethylamino)methyl]phenoxy]propan-2-ol is a complex organic compound with a unique structure that includes a cyclohexyl group, a methylamino group, and an oxan-4-ylmethylamino group
Properties
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-[2-[(oxan-4-ylmethylamino)methyl]phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3/c1-25(21-8-3-2-4-9-21)17-22(26)18-28-23-10-6-5-7-20(23)16-24-15-19-11-13-27-14-12-19/h5-7,10,19,21-22,24,26H,2-4,8-9,11-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQRLVALUDTLMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=CC=C1CNCC2CCOCC2)O)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Cyclohexyl(methyl)amino]-3-[2-[(oxan-4-ylmethylamino)methyl]phenoxy]propan-2-ol typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the cyclohexyl(methyl)amino intermediate: This step involves the reaction of cyclohexylamine with formaldehyde and a methylating agent under controlled conditions to form the cyclohexyl(methyl)amino intermediate.
Preparation of the oxan-4-ylmethylamino intermediate: This step involves the reaction of oxan-4-ylmethanol with an amine to form the oxan-4-ylmethylamino intermediate.
Coupling of intermediates: The final step involves the coupling of the cyclohexyl(methyl)amino intermediate with the oxan-4-ylmethylamino intermediate in the presence of a suitable catalyst and under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and process intensification techniques to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[Cyclohexyl(methyl)amino]-3-[2-[(oxan-4-ylmethylamino)methyl]phenoxy]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[Cyclohexyl(methyl)amino]-3-[2-[(oxan-4-ylmethylamino)methyl]phenoxy]propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[Cyclohexyl(methyl)amino]-3-[2-[(oxan-4-ylmethylamino)methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **1-[Cyclohexyl(methyl)amino]-3-[2-(methylamino)methyl]phenoxy]propan-2-ol
- **1-[Cyclohexyl(methyl)amino]-3-[2-(ethylamino)methyl]phenoxy]propan-2-ol
- **1-[Cyclohexyl(methyl)amino]-3-[2-(propylamino)methyl]phenoxy]propan-2-ol
Uniqueness
1-[Cyclohexyl(methyl)amino]-3-[2-[(oxan-4-ylmethylamino)methyl]phenoxy]propan-2-ol is unique due to the presence of the oxan-4-ylmethylamino group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
